cis-1-Boc-3,4-diaminopiperidine

Monoamine Transporter CNS Drug Discovery Stereochemistry-Activity Relationship

cis-1-Boc-3,4-diaminopiperidine, also known as tert-butyl (3R,4S)-rel-3,4-diaminopiperidine-1-carboxylate, is a protected, chiral heterocyclic building block comprising a piperidine core with two amino substituents in a cis configuration and a Boc protecting group on the ring nitrogen. It serves as a key intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry programs targeting kinases, GPCRs, and proteases, where the precise spatial orientation of the 3,4-diamine motif is critical for target engagement.

Molecular Formula C10H21N3O2
Molecular Weight 215.29 g/mol
Cat. No. B8025639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Boc-3,4-diaminopiperidine
Molecular FormulaC10H21N3O2
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)N)N
InChIInChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,11-12H2,1-3H3/t7-,8+/m1/s1
InChIKeyUJLDFDMDAGJZSV-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-Boc-3,4-diaminopiperidine (CAS 480450-36-0): A Chiral cis-3,4-Diamine Building Block for Stereochemically Defined Piperidine Synthesis


cis-1-Boc-3,4-diaminopiperidine, also known as tert-butyl (3R,4S)-rel-3,4-diaminopiperidine-1-carboxylate, is a protected, chiral heterocyclic building block comprising a piperidine core with two amino substituents in a cis configuration and a Boc protecting group on the ring nitrogen. It serves as a key intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry programs targeting kinases, GPCRs, and proteases, where the precise spatial orientation of the 3,4-diamine motif is critical for target engagement . Its molecular formula is C10H21N3O2, with a molecular weight of 215.29 g/mol and a predicted boiling point of 310.6°C .

Why Generic Substitution of cis-1-Boc-3,4-diaminopiperidine with Other Diaminopiperidine Isomers or Unprotected Analogs Fails in Lead Optimization


The cis configuration of the 3,4-diamine moiety on the piperidine ring is a non-negotiable structural determinant for specific biological activities. Replacing this intermediate with its trans isomer (trans-1-Boc-3,4-diaminopiperidine) or a regioisomer (e.g., 1-Boc-2,5-diaminopiperidine) fundamentally alters the vector of the two amino groups, which can abolish target binding or selectivity [1]. The Boc protecting group is essential for downstream synthetic selectivity; unprotected 3,4-diaminopiperidine would lead to uncontrolled poly-functionalization. Therefore, procuring the incorrect stereoisomer or an unprotected variant directly leads to failed syntheses or inactive final compounds, making this specific compound an indispensable building block.

cis-1-Boc-3,4-diaminopiperidine: Quantitative Evidence for Stereochemistry-Driven Differentiation in Research and Procurement


Cis vs. Trans Stereochemistry Dictates Monoamine Transporter Selectivity Profile

In a study of 3,4-disubstituted piperidine-based monoamine transporter inhibitors, the cis isomer exhibited a distinct selectivity profile compared to the trans isomer. Specifically, (-)-cis analogues demonstrated selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET), whereas (-)-trans and (+)-cis isomers showed selectivity for the serotonin transporter (SERT) or SERT/NET. The (+)-cis-5b compound displayed a Ki of low nanomolar potency for NET with 39-fold and 321-fold lower potency at DAT and SERT, respectively, highlighting a profound, quantifiable impact of cis stereochemistry on biological selectivity [1].

Monoamine Transporter CNS Drug Discovery Stereochemistry-Activity Relationship

Cis-3,4-Disubstituted Piperidine Scaffold Essential for Low Nanomolar CCR2 Antagonism

A series of cis-3,4-disubstituted piperidines, synthesized from a cis-3,4-diaminopiperidine intermediate, were evaluated as CC chemokine receptor 2 (CCR2) antagonists. Compound 24, a direct derivative of the cis scaffold, demonstrated exceptional binding affinity with a CCR2 IC50 of 3.4 nM and functional antagonism in calcium flux (IC50 = 2.0 nM) and chemotaxis (IC50 = 5.4 nM) assays [1]. The cis stereochemistry is essential, as the spatial orientation of the 3,4-substituents is required for binding to the CCR2 receptor pocket, as confirmed by mutagenesis studies with a key receptor mutant (E291A) [1].

Chemokine Receptor Inflammation GPCR Antagonist

Cis-Piperidine Diamine Series Shows Superior Factor Xa Inhibitory Activity and Solubility Over Comparator Scaffolds

In a study comparing two racemic cis-piperidine diamine derivative series (compounds 2 and 3) as factor Xa inhibitors, compounds in series 2 (cis-piperidine diamine-based) showed higher fXa inhibitory activity, anticoagulant activity, and notably higher aqueous solubility than series 3 compounds bearing the same substituents . This demonstrates that within the cis family, specific substitution patterns derived from the cis-3,4-diamine core yield superior drug-like properties. Compounds 2h and 2k exhibited high oral activity in rats, validating the scaffold's in vivo potential .

Anticoagulant Factor Xa Structure-Activity Relationship

Pronounced Kinetic Resolution Selectivity Between Cis and Trans Disubstituted Piperidines

A catalytic kinetic resolution study of disubstituted piperidines reported a significant and unexpected conformational effect that results in disparate reactivity and selectivity between cis- and trans-substituted piperidine isomers, with practical selectivity factors (s) of up to 52 [1]. This finding implies that synthetic transformations on a cis-1-Boc-3,4-diaminopiperidine scaffold can proceed with markedly different efficiency and stereochemical outcome compared to the trans isomer, providing a synthetic advantage in accessing enantioenriched products.

Kinetic Resolution Enantioselective Synthesis Piperidine

Best Application Scenarios for cis-1-Boc-3,4-diaminopiperidine Based on Quantitative Differentiation Evidence


Synthesis of Selective Monoamine Transporter Inhibitors for CNS Disorders

Procurement of cis-1-Boc-3,4-diaminopiperidine is specifically warranted when developing CNS-targeted ligands where DAT/NET selectivity is desired over SERT. As demonstrated by Zhou et al., the cis geometry is pivotal for achieving DAT/NET selectivity with up to 321-fold discrimination against SERT, a profile unattainable with the trans isomer [1].

Development of Potent CCR2 Antagonists for Inflammatory Disease

This building block is ideal for synthesizing cis-3,4-disubstituted piperidine libraries targeting chemokine receptors. The scaffold has produced advanced leads like Compound 24 with single-digit nanomolar binding (IC50 = 3.4 nM) and functional antagonism, a result directly linked to the cis-3,4-diamine geometry [2].

Lead Optimization for Orally Bioavailable Factor Xa Inhibitors

For anticoagulant discovery, the cis-piperidine diamine core, derived from this intermediate, has shown superior fXa inhibitory activity and oral bioavailability compared to related scaffolds, making it a strategic choice for medicinal chemistry campaigns aiming for oral efficacy .

Quote Request

Request a Quote for cis-1-Boc-3,4-diaminopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.